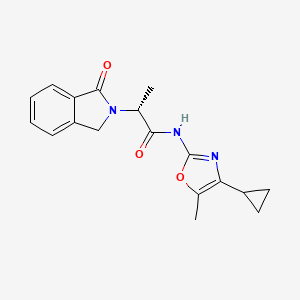![molecular formula C19H21N3O2 B7349781 2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide](/img/structure/B7349781.png)
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide, commonly known as IMMA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMMA is a synthetic compound that belongs to the class of indazole derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of IMMA is not fully understood. However, studies have suggested that IMMA exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/mTOR signaling pathway. IMMA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and down-regulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. IMMA has been reported to induce apoptosis in cancer cells, protect neurons from oxidative stress-induced cell death, and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
IMMA has several advantages for lab experiments, including its potent anti-cancer activity, neuroprotective effects, and anti-inflammatory properties. However, IMMA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
For research include the development of more efficient synthesis methods, investigating the molecular mechanisms underlying its effects, and exploring its potential applications in other fields.
Synthesis Methods
IMMA can be synthesized using various methods, including the reaction of 2-bromoacetyl indazole with 1-(4-methoxy-3-methylphenyl) ethylamine in the presence of a base. Another method involves the reaction of 2-(2-aminophenyl) indazole with 2-bromo-N-(1-(4-methoxy-3-methylphenyl) ethyl) acetamide in the presence of a catalyst. The purity and yield of IMMA can be improved by using different purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
IMMA has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. IMMA has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. IMMA has also been shown to protect neurons from oxidative stress-induced cell death and reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
2-indazol-2-yl-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-15(8-9-18(13)24-3)14(2)20-19(23)12-22-11-16-6-4-5-7-17(16)21-22/h4-11,14H,12H2,1-3H3,(H,20,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMKBTGOXCCTJI-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC(=O)CN2C=C3C=CC=CC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7349702.png)
![1-ethyl-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7349710.png)
![2-ethoxy-N-[3-(hydroxymethyl)-3-phenylcyclobutyl]-6-methylpyridine-3-carboxamide](/img/structure/B7349720.png)
![N-[(1R,5R)-1-bicyclo[3.1.0]hexanyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7349738.png)

![(2R,3R)-2-(1-methylimidazol-2-yl)-N-[3-(1,2-oxazol-3-yl)phenyl]oxolane-3-carboxamide](/img/structure/B7349746.png)
![(2R)-N-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[(6-oxo-1H-pyridin-2-yl)methyl]propanamide](/img/structure/B7349751.png)
![1-[(3aR,6aR)-3a-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2,2-dimethylpentan-1-one](/img/structure/B7349757.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-pyrazolo[3,4-b]pyridin-1-ylacetamide](/img/structure/B7349773.png)
![(2R,3R)-N-[(1R)-1-(4-methoxy-3-methylphenyl)ethyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7349802.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide](/img/structure/B7349810.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7349814.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(1-methylindazol-3-yl)acetamide](/img/structure/B7349819.png)
![2-(benzimidazol-1-yl)-N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B7349827.png)